Cas no 887199-29-3 (2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide)

2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide
- 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide
-
- インチ: 1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27)
- InChIKey: JTRYSLBVWKLHRK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(N2CCOCC2)C=C1)(=O)C1=CC(S(N2CCCCC2)(=O)=O)=CC=C1OC
2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3131-0036-4mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-5mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-2mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-1mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-5μmol |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-10mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-2μmol |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-15mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-10μmol |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3131-0036-3mg |
2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidine-1-sulfonyl)benzamide |
887199-29-3 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamideに関する追加情報
Introduction to 2-Methoxy-N-4-(Morpholin-4-yl)phenyl-5-(Piperidine-1-sulfonyl)Benzamide (CAS No. 887199-29-3)
2-Methoxy-N-4-(Morpholin-4-yl)phenyl-5-(Piperidine-1-sulfonyl)benzamide, also known by its CAS number 887199-29-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which are characterized by their benzene ring and amide functional group. The unique combination of morpholine and piperidine moieties in its structure imparts specific pharmacological properties, making it a promising candidate for various biological studies and drug development initiatives.
The chemical structure of 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide is highly intricate, featuring a methoxy group, a morpholine ring, and a piperidine sulfone moiety. These functional groups contribute to the compound's solubility, stability, and biological activity. The methoxy group enhances the lipophilicity of the molecule, while the morpholine and piperidine rings provide additional structural complexity and potential binding sites for biological targets.
Recent research has focused on the pharmacological properties of 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to modulate the activity of various ion channels and receptors, which are crucial for pain signaling pathways.
In preclinical studies, 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide has demonstrated promising results in animal models of pain and inflammation. For instance, in a study using rat models of neuropathic pain, the compound significantly reduced mechanical allodynia and thermal hyperalgesia without causing significant side effects. These findings suggest that the compound may have a favorable safety profile compared to existing analgesics.
The mechanism of action of 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its interaction with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are key players in pain sensation. The compound may also interact with other targets such as G-protein coupled receptors (GPCRs) and nuclear receptors, further contributing to its therapeutic effects.
Beyond its anti-inflammatory and analgesic properties, 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide has shown potential in other therapeutic areas. For example, preliminary studies have indicated that it may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce oxidative stress and inhibit neuroinflammation makes it an attractive candidate for further investigation in these areas.
The synthesis of 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the benzamide core and the subsequent introduction of the morpholine and piperidine sulfone moieties. Various synthetic routes have been developed to optimize yield and purity, making it feasible for large-scale production. The availability of high-purity material is crucial for conducting rigorous preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties. Further studies are needed to determine optimal dosing regimens and to assess long-term safety profiles.
In conclusion, 2-methoxy-N-4-(morpholin-4-y lphenyl)-5-(piperidine 1 sulfonyl benzamide (CAS No 887199 29 3) represents a promising molecule with diverse therapeutic potential. Its unique chemical structure and pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic benefits, paving the way for its potential use in treating chronic pain, inflammatory conditions, and neurodegenerative diseases.
887199-29-3 (2-methoxy-N-4-(morpholin-4-yl)phenyl-5-(piperidine-1-sulfonyl)benzamide) 関連製品
- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 723320-28-3(2-{4-5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-ylphenyl}-2-oxoethyl 3-iodobenzoate)
- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))
- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)
- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)